molecular formula C17H16N2O4S2 B11961813 [(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

Cat. No.: B11961813
M. Wt: 376.5 g/mol
InChI Key: QWAAJTMVZZFKAP-YPKPFQOOSA-N
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Description

[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic compound with a molecular formula of C17H16N2O4S2 . This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indole moiety, and an acetic acid group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of [(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid involves multiple steps. One common synthetic route includes the condensation of a thiazolidinone derivative with an indole derivative under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazolidinone rings, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.

    Industry: Its applications in industry are limited, but it may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of [(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its thiazolidinone ring may inhibit certain enzymes, while the indole moiety could interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid can be compared to other compounds with similar structures, such as:

These compounds share the thiazolidinone and indole structures but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C17H16N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C17H16N2O4S2/c1-2-3-8-18-16(23)14(25-17(18)24)13-10-6-4-5-7-11(10)19(15(13)22)9-12(20)21/h4-7H,2-3,8-9H2,1H3,(H,20,21)/b14-13-

InChI Key

QWAAJTMVZZFKAP-YPKPFQOOSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)O)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)O)SC1=S

Origin of Product

United States

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